molecular formula C22H44O2 B14718075 Octadecyl butyrate CAS No. 13373-83-6

Octadecyl butyrate

Cat. No.: B14718075
CAS No.: 13373-83-6
M. Wt: 340.6 g/mol
InChI Key: VTTIDPAZLXIGNF-UHFFFAOYSA-N
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Description

Octadecyl butyrate: , also known as butanoic acid octadecyl ester, is an ester compound with the molecular formula C₂₂H₄₄O₂. It is formed by the esterification of butanoic acid and octadecanol. This compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl butyrate can be synthesized through the esterification reaction between butanoic acid and octadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:

Butanoic acid+OctadecanolOctadecyl butyrate+Water\text{Butanoic acid} + \text{Octadecanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+Octadecanol→Octadecyl butyrate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where butanoic acid and octadecanol are reacted in large reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled temperature conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Octadecyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of butanoic acid and octadecanol.

    Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can yield octadecanol and butanoic acid.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products:

    Hydrolysis: Butanoic acid and octadecanol.

    Reduction: Octadecanol and butanoic acid.

    Transesterification: A different ester and an alcohol.

Scientific Research Applications

Chemistry: Octadecyl butyrate is used as a model compound in studies of esterification and hydrolysis reactions. It is also utilized in the synthesis of other esters and in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study lipid metabolism and the role of esters in biological systems. It serves as a substrate in enzymatic studies involving esterases and lipases.

Medicine: this compound has potential applications in drug delivery systems due to its hydrophobic nature. It can be used to formulate lipid-based drug carriers for controlled release of hydrophobic drugs.

Industry: In the industrial sector, this compound is used as a plasticizer, lubricant, and in the formulation of cosmetics and personal care products. Its properties make it suitable for enhancing the texture and stability of various formulations.

Mechanism of Action

The mechanism of action of octadecyl butyrate involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, releasing butanoic acid and octadecanol. The molecular targets include the ester bond, which is cleaved during the enzymatic reaction. The pathways involved are primarily related to lipid metabolism and ester hydrolysis.

Comparison with Similar Compounds

    Octyl butyrate: An ester formed from butanoic acid and octanol.

    Decyl butyrate: An ester formed from butanoic acid and decanol.

    Dodecyl butyrate: An ester formed from butanoic acid and dodecanol.

Uniqueness: Octadecyl butyrate is unique due to its long carbon chain (octadecyl group), which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring long-chain esters, such as in lubricants and plasticizers. Its long chain also influences its melting point and solubility, differentiating it from shorter-chain esters like octyl butyrate and decyl butyrate.

Properties

CAS No.

13373-83-6

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

octadecyl butanoate

InChI

InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22(23)20-4-2/h3-21H2,1-2H3

InChI Key

VTTIDPAZLXIGNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCC

Origin of Product

United States

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